molecular formula C18H17NO2 B3055398 Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)- CAS No. 64489-90-3

Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)-

Cat. No.: B3055398
CAS No.: 64489-90-3
M. Wt: 279.3 g/mol
InChI Key: NBYNEQBMCUMTLI-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylbenzyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione (commonly known as phthalimide) substituted with a 2,4,6-trimethylbenzyl group. The trimethylbenzyl substituent imparts steric bulk and electron-donating effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-11-8-12(2)16(13(3)9-11)10-19-17(20)14-6-4-5-7-15(14)18(19)21/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNEQBMCUMTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294161
Record name NSC94837
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64489-90-3
Record name NSC94837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC94837
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Isoindole-1,3-dione derivatives, particularly those with unique substituents like 2-(2,4,6-trimethylbenzyl)-, have garnered attention for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)- is characterized by the following chemical structure:

  • Molecular Formula : C₁₇H₁₅N₁O₂
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 2840998

This compound belongs to a broader class of isoindoline derivatives known for their varied biological activities, including anti-inflammatory and analgesic properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with isoindole derivatives:

  • Cyclooxygenase (COX) Inhibition :
    • Isoindole-1,3-dione derivatives exhibit significant inhibition of COX enzymes, particularly COX-1 and COX-2. For instance, certain derivatives showed greater inhibition than the reference drug meloxicam .
    • The affinity for COX-2 is enhanced by substituents that increase lipophilicity and molecular interactions .
  • Antioxidant Activity :
    • These compounds demonstrate considerable scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various inflammatory processes .
  • Anti-inflammatory Effects :
    • The isoindole derivatives modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This dual action suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects :
    • Some studies indicate that isoindole derivatives can inhibit acetylcholinesterase activity and reduce β-amyloid aggregation, making them promising candidates for Alzheimer's disease treatment .

The biological effects of isoindole-1,3-dione are mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of specific functional groups allows these compounds to interact with enzymes involved in inflammatory pathways. For example, the introduction of aromatic moieties enhances binding affinity to COX enzymes .
  • Modulation of Signaling Pathways : Isoindoles can influence signaling pathways such as the PI3K/AKT/mTOR pathway associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionGreater than meloxicam
Antioxidant ActivityScavenging ROS/RNS
Anti-inflammatoryModulation of TNF-α and IL-6 levels
NeuroprotectiveInhibition of acetylcholinesterase

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the isoindole-1,3-dione core but differ in substituents, enabling comparative analysis of their properties:

Compound 13c

Structure : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
Key Features :

  • Substituent : A triazolidine-thioxo-phenyl group introduces sulfur and nitrogen heteroatoms, enhancing hydrogen-bonding capacity and redox activity.
  • Synthesis : Refluxed with thiosemicarbazide in dioxane (3 hours, 42% yield) .
  • Spectroscopy :
    • IR : 1785 cm⁻¹ (C=O), 1217 cm⁻¹ (C=S).
    • NMR : Distinct aromatic proton signals at δ 7.88–8.19 ppm and NH peaks at δ 9.45/11.54 ppm .
  • Thermal Stability : Melting point >300°C, indicative of strong crystal packing.
Compound 14

Structure : 2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione
Key Features :

  • Substituent : A simpler triazolidine-thioxo group compared to 13c, reducing steric hindrance.
  • Synthesis : Similar to 13c but with lower yield (33%), likely due to reduced π-stacking interactions .
  • Spectroscopy :
    • IR : 1781 cm⁻¹ (C=O), 1222 cm⁻¹ (C=S).
    • NMR : CH3 signal at δ 2.35 ppm and NH peaks at δ 8.04–10.31 ppm .
Compound 15

Structure : (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide
Key Features :

  • Substituent : A benzohydrazide group, introducing a conjugated hydrazone moiety.
  • Synthesis : Refluxed with benzohydrazide (7 hours, 48% yield) .
  • Spectroscopy :
    • IR : 1672 cm⁻¹ (additional C=O from benzohydrazide).
    • NMR : Syn/anti CH3 signals at δ 2.56/2.64 ppm and aromatic protons at δ 7.59–8.10 ppm .
Bromomethyl-Triethylbenzyl Derivatives

Structure : 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione
Key Features :

  • Substituent : Bromomethyl and triethyl groups increase steric bulk and halogen-mediated reactivity.
  • Crystallography : Bulky substituents disrupt planar packing, reducing melting points compared to trimethyl analogs .

Comparative Analysis: Key Parameters

Parameter 2-(2,4,6-Trimethylbenzyl) (Hypothetical) Compound 13c Compound 14 Bromomethyl-Triethyl Derivative
Substituent 2,4,6-Trimethylbenzyl Triazolidine-thioxo-phenyl Triazolidine-thioxo Bromomethyl-triethyl
Synthesis Yield N/A 42% 33% N/A
Melting Point Likely >250°C (estimated) >300°C >300°C Lower (crystal disruption)
IR C=O Stretch ~1700–1780 cm⁻¹ 1785 cm⁻¹ 1781 cm⁻¹ Similar range
Reactivity Moderate (electron-donating CH3) High (C=S/NH) Moderate High (Br-mediated)

Research Findings

Electronic Effects :

  • Electron-donating methyl groups in 2-(2,4,6-trimethylbenzyl)isoindole-1,3-dione likely stabilize the isoindole core via hyperconjugation, contrasting with electron-withdrawing C=S or Br substituents in analogs .

Steric Influence :

  • Bulky triethyl/bromomethyl groups in reduce crystallinity compared to trimethylbenzyl derivatives, which may form more ordered lattices .

Q & A

Q. Basic

  • MAO inhibition : Spectrophotometric assays using kynuramine as a substrate, monitoring absorbance at 316 nm for MAO-A/B activity .
  • Cholinesterase inhibition : Ellman’s method with acetylthiocholine iodide, measuring thiol product formation at 412 nm .
    IC50_{50} values should be validated with donepezil or rivastigmine as positive controls.

How does substituent variation affect the compound’s physical properties?

Q. Advanced

  • Lipophilicity : Introducing alkyl groups (e.g., 8-hydroxyoctyl) increases logP (e.g., from 1.73 to 2.12), enhancing blood-brain barrier penetration .
  • Thermal stability : Trimethylbenzyl derivatives exhibit higher melting points (>191°C) due to crystal packing efficiency .
  • Solubility : Boronic ester derivatives (e.g., pinacol boronate) improve aqueous solubility for in vivo studies .

What computational methods predict binding modes with MAO enzymes?

Advanced
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • Key residues : FAD-binding pocket (e.g., Tyr 435 in MAO-B) and hydrophobic subsites accommodate the trimethylbenzyl group .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinity changes upon substituent modification .

How can synthetic byproducts be minimized during large-scale reactions?

Q. Advanced

  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before final coupling .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .

What analytical techniques quantify trace impurities in final products?

Q. Advanced

  • HPLC-DAD/ELSD : Detects impurities <0.1% using C18 columns and acetonitrile/water gradients .
  • LC-HRMS : Identifies unknown byproducts via exact mass matching (e.g., m/z 275.1521 for hydroxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)-
Reactant of Route 2
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Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)-

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